molecular formula C16H11FN2O2 B11393579 2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11393579
M. Wt: 282.27 g/mol
InChI Key: WFNXTXFDDDPMBH-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom at the 2-position of the benzamide ring and a phenyl-substituted oxazole ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors. For instance, the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives under dehydrating conditions can yield oxazoles.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions. For example, the reaction of 2-chlorobenzamide with potassium fluoride in the presence of a phase-transfer catalyst can yield 2-fluorobenzamide.

    Coupling of the Oxazole and Benzamide Moieties: The final step involves coupling the oxazole ring with the fluorobenzamide. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxazole ring to a more saturated heterocycle.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Saturated heterocycles.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving fluorinated compounds.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the phenyl-oxazole moiety can result in enhanced stability, reactivity, and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C16H11FN2O2/c17-13-9-5-4-8-12(13)16(20)18-15-10-14(19-21-15)11-6-2-1-3-7-11/h1-10H,(H,18,20)

InChI Key

WFNXTXFDDDPMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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